molecular formula C15H18Cl3N3O B1143280 1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride CAS No. 177843-57-1

1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride

Cat. No.: B1143280
CAS No.: 177843-57-1
M. Wt: 362.68192
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride typically involves multiple steps. One common synthetic route includes the protection of phenolic groups using 4-methoxybenzyl chloride (PMB-Cl) under ultrasound-promoted conditions . This method is efficient and produces high yields of the protected intermediates. The final product is obtained through subsequent reactions involving benzimidazole derivatives and appropriate reagents under controlled conditions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of production.

Chemical Reactions Analysis

1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride can be compared with other benzimidazole derivatives and similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.3ClH/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18;;;/h2-8,10H,9,16H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVJUKQEFMGHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697989
Record name 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-5-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177843-57-1
Record name 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-5-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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